![molecular formula C18H18N4O5S B2966823 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide CAS No. 1021037-42-2](/img/structure/B2966823.png)
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and promising pharmacological properties, which make it a potential candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by Sarvaiya, Gulati, & Patel (2019) focused on the synthesis and antimicrobial activity of compounds related to 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide. These compounds were evaluated against various bacteria and fungi, highlighting their potential as antimicrobial agents.
Energetic Material
Tang et al. (2015) in their paper published in the Journal of the American Chemical Society, explored the synthesis and structural confirmation of highly energetic compounds related to 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide. They highlighted the sensitivity and potential applications of these compounds in energetic materials (Tang et al., 2015).
Synthesis Techniques
The work by Ennis & Gilchrist (1990) in Tetrahedron discusses the synthesis techniques involving lithiation and palladium-catalyzed coupling, which can be applied to the synthesis of compounds like 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide. These techniques are crucial for creating specialized compounds with potential applications in various fields (Ennis & Gilchrist, 1990).
Anticancer Activity
Mehvish & Kumar (2022) investigated the anticancer activity of 3(2h)-one pyridazinone derivatives, a category to which the mentioned compound belongs. Their study involved molecular docking studies to evaluate the potential of these compounds in cancer treatment (Mehvish & Kumar, 2022).
Pharmaceutical Applications
Tsolomiti, Tsolomiti, & Tsolomitis (2007) described a synthesis method for 4-mercapto-6-phenylpyridazin-3(2H)-ones, which are structurally related to the compound . These compounds are significant in pharmaceuticals, particularly as COX-2 inhibitors and in the treatment of various diseases, indicating the broader pharmaceutical relevance of such compounds (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).
Spectrophotofluorometric Analysis
Sterling & Haney (1974) utilized fluorescamine, a compound related to the furan component in 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide, for spectrophotofluorometric analysis. This highlights the utility of such compounds in analytical chemistry (Sterling & Haney, 1974).
Novel Synthesis Approaches
Koza et al. (2013) discussed the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, showcasing innovative approaches in the synthesis of complex heterocyclic compounds (Koza et al., 2013).
Antimicrobial Agents
Stephens et al. (2001) synthesized dicationic furan derivatives with significant antimicrobial properties, indicating the potential of furan-containing compounds like 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide in antimicrobial research (Stephens et al., 2001).
Eigenschaften
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c19-28(25,26)14-7-5-13(6-8-14)20-17(23)4-1-11-22-18(24)10-9-15(21-22)16-3-2-12-27-16/h2-3,5-10,12H,1,4,11H2,(H,20,23)(H2,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXGTIAHHFPSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.